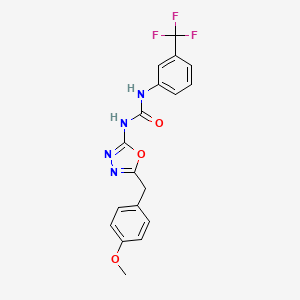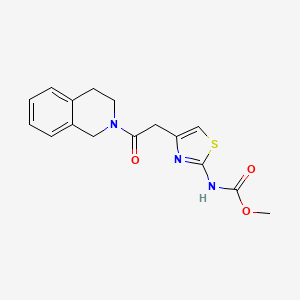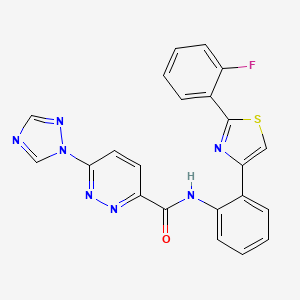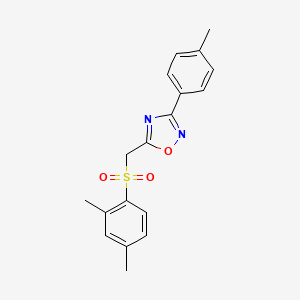
5-(((2,4-Dimethylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((2,4-Dimethylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound with a molecular formula C19H20N2O3S. It is commonly known as DTOS, and it belongs to the class of oxadiazole derivatives. DTOS has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research in chemical synthesis often explores the transformation of certain compounds to derive new structures with potentially useful properties. For example, the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles showcases the chemical transformation capabilities and the structural analysis of such compounds through methods like single crystal X-ray analysis (Potkin et al., 2012).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties, highlighting their potential application in protecting metals against corrosion in acidic environments. This is particularly relevant in industrial applications where metal preservation is crucial (Ammal et al., 2018).
Antimicrobial and Antifungal Activities
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising in vitro antibacterial activities against tobacco bacterial wilt, indicating their potential use in developing bactericides for plant protection (Xu et al., 2012). Another study on sulfone linked bis heterocycles demonstrated comparable antimicrobial activity to known antimicrobials, suggesting their application in antimicrobial therapies (Muralikrishna et al., 2012).
Biochemical Studies
Compounds with 1,3,4-oxadiazole structures have been synthesized and evaluated for their biochemical activities, such as enzyme inhibition, which could be relevant in the development of therapeutic agents. For instance, some derivatives were tested against butyrylcholinesterase enzyme, showing potential for therapeutic applications (Khalid et al., 2016).
Anticancer Research
Research on substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents indicates the potential of 1,3,4-oxadiazole derivatives in the development of novel anticancer drugs. This research aims to explore the cytotoxicity of such compounds against various cancer cell lines, contributing to the ongoing search for effective cancer treatments (Redda & Gangapuram, 2007).
Propriétés
IUPAC Name |
5-[(2,4-dimethylphenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-4-7-15(8-5-12)18-19-17(23-20-18)11-24(21,22)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDINSIMGQANSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2537029.png)

![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)
![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)

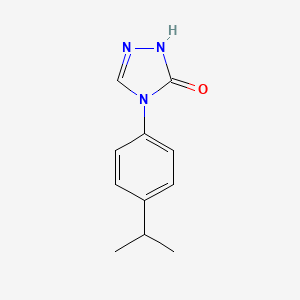
![N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2537040.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2537041.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2537045.png)
